

# Application Notes and Protocols: SU16f in a 9C Cocktail for Cardiomyocyte Conversion

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Direct cardiac reprogramming, the conversion of somatic cells into cardiomyocytes, presents a promising strategy for regenerative medicine and drug discovery. One notable chemical-based approach involves the use of a nine-compound (9C) cocktail to reprogram human fibroblasts into functional cardiomyocyte-like cells. This cocktail, which includes the compound **SU16f**, offers a virus-free method for generating cardiomyocytes, thereby circumventing some of the safety concerns associated with genetic reprogramming techniques.[1][2] These chemically induced cardiomyocyte-like cells (ciCMs) have been shown to exhibit key features of native cardiomyocytes, including sarcomeric structures, calcium transients, and electrophysiological properties.[1]

This document provides detailed application notes and protocols for the use of the **SU16f**-containing 9C cocktail for the direct conversion of human fibroblasts into cardiomyocytes.

#### **Data Presentation**

The efficiency of cardiomyocyte conversion using the 9C cocktail has been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: Cardiomyocyte Conversion Efficiency



Parameter	Value	Cell Type	Source
cTnT Positive Cells	6.6 ± 0.4%	Human Foreskin Fibroblasts (HFFs) / Human Fetal Lung Fibroblasts (HLFs)	[1]

Table 2: Components of the 9C Cocktail and Cardiac Induction Medium (CIM)[3][4]

Medium	Component	Concentration
9C Medium	CHIR99021	10 μΜ
A83-01	1 μΜ	
BIX01294	1 μΜ	
AS8351	1 μΜ	
SC1	1 μΜ	
Y-27632	10 μΜ	_
OAC2	5 μΜ	_
SU16f	5 μΜ	
JNJ10198409	0.1 μΜ	
Cardiac Induction Medium (CIM)	CHIR99021	12 μΜ
Activin A	10 ng/mL	
BMP4	25 ng/mL	_
VEGF	10 ng/mL	

## **Experimental Protocols**

This section provides a detailed, step-by-step protocol for the conversion of human fibroblasts into cardiomyocytes using the 9C cocktail.



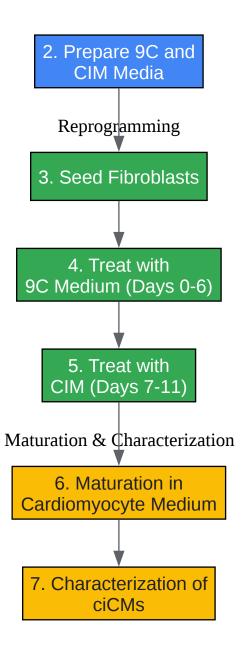


# **Experimental Workflow**

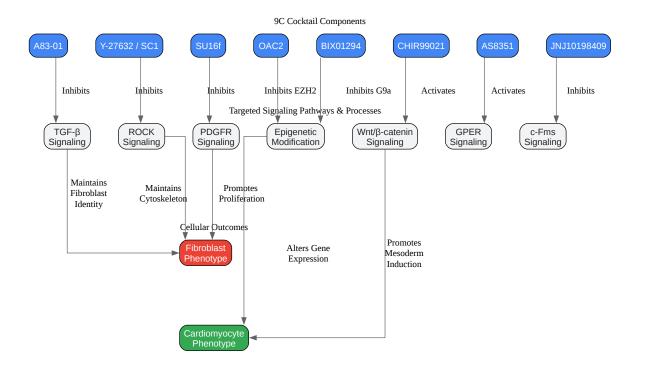


#### Preparation

1. Culture Human Fibroblasts







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#### References

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- 3. resources.tocris.com [resources.tocris.com]
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